molecular formula C13H19N3O3 B1418232 Ethyl 1-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxylate CAS No. 1029792-08-2

Ethyl 1-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxylate

Cat. No. B1418232
M. Wt: 265.31 g/mol
InChI Key: QVUBJHVBVQYCFI-UHFFFAOYSA-N
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Description

This compound is a type of piperidinecarboxylic acid , which are compounds containing a piperidine ring bearing a carboxylic acid group. It is used for pharmaceutical testing .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 4-Hydroxypiperidine, a similar compound, has been studied . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .

Scientific Research Applications

Piperidine Derivatives in Scientific Research

  • Specific Scientific Field : Organic Chemistry, Pharmaceutical Industry
  • Summary of the Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application or Experimental Procedures : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Synthesis of IP (PGI2 receptor) Agonist

    • Specific Scientific Field : Medicinal Chemistry
    • Summary of the Application : 4-Hydroxypiperidine can be used in the synthesis of a highly potent and selective IP (PGI2 receptor) agonist . Prostaglandin I2 (PGI2) receptor agonists are used in the treatment of pulmonary arterial hypertension .
    • Methods of Application or Experimental Procedures : The specific methods of synthesis would depend on the exact structure of the desired IP agonist .
    • Results or Outcomes : The result is a potent and selective IP agonist, which could have therapeutic applications in treating pulmonary arterial hypertension .
  • Study of Copper-Catalyzed N - versus O -Arylation

    • Specific Scientific Field : Organic Chemistry
    • Summary of the Application : 4-Hydroxypiperidine can be used in the study of copper-catalyzed N - versus O -arylation . Arylation is a chemical process that introduces an aryl group into a molecule .
    • Methods of Application or Experimental Procedures : The specific methods would depend on the exact conditions of the arylation reaction .
    • Results or Outcomes : The result is a better understanding of the factors influencing the selectivity of copper-catalyzed arylation .
  • Synthesis of IP (PGI2 receptor) Agonist

    • Specific Scientific Field : Medicinal Chemistry
    • Summary of the Application : 4-Hydroxypiperidine can be used in the synthesis of a highly potent and selective IP (PGI2 receptor) agonist . Prostaglandin I2 (PGI2) receptor agonists are used in the treatment of pulmonary arterial hypertension .
    • Methods of Application or Experimental Procedures : The specific methods of synthesis would depend on the exact structure of the desired IP agonist .
    • Results or Outcomes : The result is a potent and selective IP agonist, which could have therapeutic applications in treating pulmonary arterial hypertension .
  • Study of Copper-Catalyzed N - versus O -Arylation

    • Specific Scientific Field : Organic Chemistry
    • Summary of the Application : 4-Hydroxypiperidine can be used in the study of copper-catalyzed N - versus O -arylation . Arylation is a chemical process that introduces an aryl group into a molecule .
    • Methods of Application or Experimental Procedures : The specific methods would depend on the exact conditions of the arylation reaction .
    • Results or Outcomes : The result is a better understanding of the factors influencing the selectivity of copper-catalyzed arylation .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant interest in this field and it is likely to continue to be a focus of research in the future.

properties

IUPAC Name

ethyl 1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-3-19-12(18)10-4-6-16(7-5-10)13-14-9(2)8-11(17)15-13/h8,10H,3-7H2,1-2H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUBJHVBVQYCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=CC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxylate

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